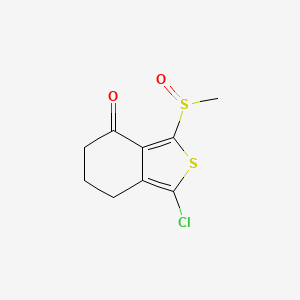![molecular formula C13H10F3N3O2S B2544954 6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704616-54-5](/img/structure/B2544954.png)
6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition has been shown to have potential therapeutic benefits in the treatment of B-cell malignancies and autoimmune diseases.
Aplicaciones Científicas De Investigación
Human Neutrophil Elastase (hNE) Inhibitors
This compound has been synthesized and evaluated as a competitive inhibitor of Human Neutrophil Elastase (hNE), which is a globular glycoprotein with a molecular weight of about 30 kDa . hNE is a serine proteinase and the proteolysis occurs through the Ser195-Asp102-His57 catalytic triad . This compound shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .
2. Treatment of Acute Respiratory Distress Syndrome (ARDS) The development of hNE inhibitors is being investigated for the treatment of Acute Respiratory Distress Syndrome (ARDS) . ARDS is a severe condition that occurs when fluid fills up the air sacs in your lungs. It can prevent your organs from getting the oxygen they need to function .
Research Use Only
This compound is also used for research purposes only . It’s important to note that the use of this compound is restricted to research and it’s not intended for diagnostic or therapeutic use .
4. Synthesis of Fluorinated Furans and Benzofurans The compound is also related to the synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group . These compounds have significant pharmacological properties .
Mecanismo De Acción
The mechanism of action of a molecule refers to how it interacts with biological systems. This is typically relevant for pharmaceutical compounds. While trifluoromethylpyridine derivatives have been used in the pharmaceutical industry , the specific mechanism of action for this compound is not provided in the available literature.
Direcciones Futuras
The development of new compounds with unique structures and properties is a key area of research in chemistry and pharmaceuticals. Trifluoromethylpyridine derivatives, for example, have found applications in the agrochemical and pharmaceutical industries . Therefore, it is possible that future research could explore the potential applications of this compound in various fields.
Propiedades
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-1-3-11(4-2-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPIIGUPJWLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Morpholin-4-yl 4-[(3-nitrophenyl)carbonyl]piperazinyl ketone](/img/structure/B2544871.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2544874.png)
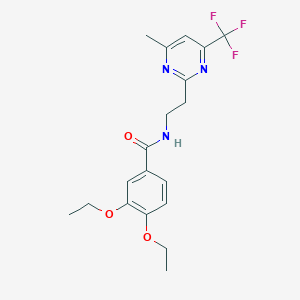
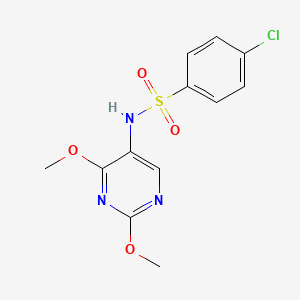
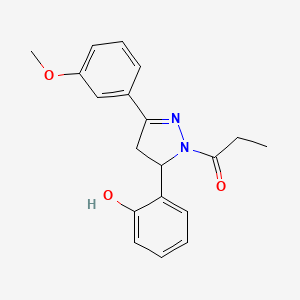
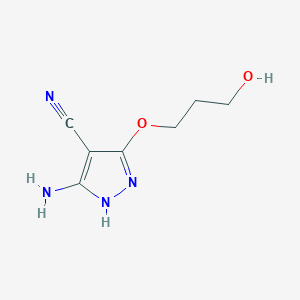
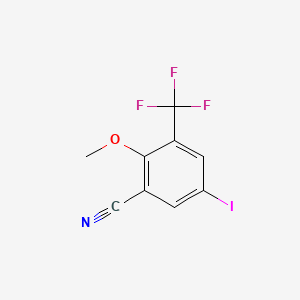
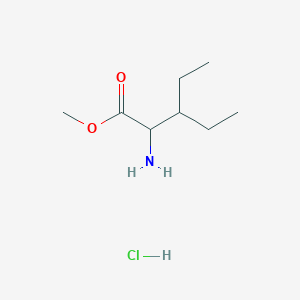
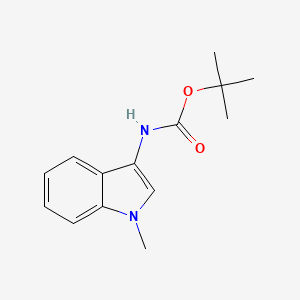
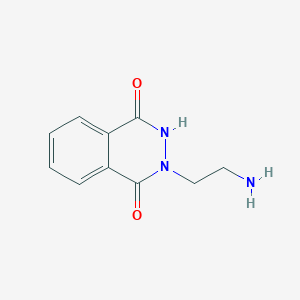
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2544888.png)
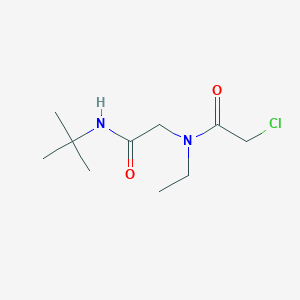
![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2544892.png)
